3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

Medicinal Chemistry Lead Optimization Physicochemical Profiling

3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol (CAS 121356-81-8) is a 1-benzylbenzimidazole derivative with a hydroxypropyl chain at the 2-position, molecular formula C₁₇H₁₈N₂O, and molecular weight 266.34 g/mol. The compound is catalogued by ChemBridge as building block 5849395 and is supplied by multiple vendors as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C17H18N2O
Molecular Weight 266.34 g/mol
CAS No. 121356-81-8
Cat. No. B1272776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol
CAS121356-81-8
Molecular FormulaC17H18N2O
Molecular Weight266.34 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCCO
InChIInChI=1S/C17H18N2O/c20-12-6-11-17-18-15-9-4-5-10-16(15)19(17)13-14-7-2-1-3-8-14/h1-5,7-10,20H,6,11-13H2
InChIKeyVKBZBWPMGQXAGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40 [ug/mL]

3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol (CAS 121356-81-8): Core Structural and Physicochemical Reference for Procurement Screening


3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol (CAS 121356-81-8) is a 1-benzylbenzimidazole derivative with a hydroxypropyl chain at the 2-position, molecular formula C₁₇H₁₈N₂O, and molecular weight 266.34 g/mol . The compound is catalogued by ChemBridge as building block 5849395 and is supplied by multiple vendors as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . Its computed logP (ACD/LogP) is 3.35, with a polar surface area of 38 Ų and zero Rule-of-5 violations, placing it within favorable drug-like property space for fragment-based or lead-optimization campaigns .

Why In-Class 1-Benzylbenzimidazole Analogs Cannot Be Interchanged with CAS 121356-81-8 Without Loss of Function


Within the 1-benzylbenzimidazole chemotype, even subtle modifications to the N1-benzyl or C2-alkyl substituents produce large shifts in lipophilicity, target engagement, and selectivity. QSAR studies on 1-benzylbenzimidazole derivatives have established that the lipophilicity parameter (log P) exerts a statistically significant effect on both antibacterial activity against Escherichia coli and Bacillus spp. and antifungal activity against Saccharomyces cerevisiae, with experimentally validated models showing high agreement between predicted and observed MIC values [1] [2] [3]. The specific combination present in CAS 121356-81-8—an unsubstituted N1-benzyl group paired with a C2-(3-hydroxypropyl) chain—yields a calculated logP of 3.35 and a hydrogen-bond donor capacity of 1 (from the terminal –OH), a profile that cannot be replicated by the N1-unsubstituted analog 3-(1H-benzimidazol-2-yl)propan-1-ol (MW 176.22, lacking the benzyl lipophilicity anchor) or by the regioisomer 1-(1-benzylbenzimidazol-2-yl)propan-1-ol (CAS 887348-83-6), which positions the hydroxyl group on the α-carbon rather than the γ-carbon and carries a distinct PubChem CID [3] [4]. These structural differences directly affect solubility, metabolic stability, and binding interactions, making generic interchange of in-class analogs a risk for irreproducible biological results in cell-based or biochemical assays.

Quantitative Differentiation Evidence for 3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol Against Closest Analogs


Physicochemical Differentiation: Predicted logP and Hydrogen-Bond Profile of CAS 121356-81-8 Versus N1-Unsubstituted and Regioisomeric Analogs

CAS 121356-81-8 exhibits a predicted ACD/LogP of 3.35, whereas the N1-unsubstituted comparator 3-(1H-benzimidazol-2-yl)propan-1-ol (CAS 2403-66-9) has a significantly lower predicted logP, consistent with the absence of the lipophilic benzyl group . The regioisomeric analog 1-(1-benzylbenzimidazol-2-yl)propan-1-ol (CAS 887348-83-6, PubChem CID 16451112) has a computed XLogP3-AA of 3.1 and an identical molecular weight of 266.34, but its hydroxyl group is positioned at the α-carbon of the propyl chain, altering both the hydrogen-bond geometry and the rotatable bond count (4 vs. 5 in CAS 121356-81-8) [1]. These differences are consequential for ligand–protein docking and for the choice of downstream synthetic derivatization strategies.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Antibacterial QSAR: Class-Level Lipophilicity-Activity Relationship Governed by Substituent Choice

In a published QSAR study on 1-benzylbenzimidazole derivatives, the minimum inhibitory concentration (MIC) against Escherichia coli was determined for a series of analogs, and the antibacterial activity (expressed as log 1/cMIC) was quantitatively correlated with experimental log P values determined by the shake-flask method [1]. The established linear regression model confirms that lipophilicity is a dominant driver of antibacterial potency within this chemotype. Although the specific MIC of CAS 121356-81-8 was not reported in this study, the class-level model predicts that its logP of 3.35 places it in an activity-optimized range distinct from less lipophilic analogs (e.g., N1-unsubstituted or short-chain derivatives).

Antibacterial Discovery QSAR Modeling Gram-Negative Bacteria

Antifungal QSAR: Lipophilicity-Driven Activity Against Saccharomyces cerevisiae Favors Mid-Range logP Analogs

A separate QSAR study on 1-benzylbenzimidazole derivatives evaluated antifungal activity against Saccharomyces cerevisiae and demonstrated a significant correlation between calculated logP and MIC values [1]. The best QSAR model was developed using CS Chem-Office Software v7.0. While the MIC of CAS 121356-81-8 against S. cerevisiae has not been individually disclosed, its predicted logP of 3.35 falls within the activity-favorable lipophilicity window identified by this class-level model.

Antifungal Screening QSAR Saccharomyces cerevisiae

Scaffold Versatility: Hydroxypropyl Handle Enables Divergent Derivatization Not Possible with Non-Hydroxylated Analogs

The terminal primary alcohol in CAS 121356-81-8 provides a reactive handle for esterification, etherification, oxidation to the aldehyde or carboxylic acid, and mesylation/tosylation for nucleophilic displacement—transformations that are inaccessible to 2-methyl- or 2-ethyl-substituted 1-benzylbenzimidazole analogs lacking the hydroxyl group . This positions CAS 121356-81-8 as a preferred entry point for constructing diverse compound libraries through well-established alcohol chemistry, compared with non-hydroxylated comparators that require de novo functional group installation.

Medicinal Chemistry Scaffold Derivatization Library Synthesis

Rule-of-5 Compliance and Drug-Likeness: Favorable Profile for Fragment-to-Lead Campaigns

CAS 121356-81-8 has zero violations of Lipinski's Rule of 5 (MW = 266.34 < 500; logP = 3.35 < 5; HBD = 1 < 5; HBA = 3 < 10), a polar surface area of 38 Ų (< 140 Ų), and 5 rotatable bonds (< 10), placing it in a highly favorable drug-like property space . By contrast, larger 1-benzylbenzimidazole-based bradykinin B1 receptor antagonists described in the literature have molecular weights exceeding 500 Da, higher rotatable bond counts, and reduced oral bioavailability in rodents, motivating the use of lower-molecular-weight 1-benzylbenzimidazole cores as surrogates [1].

Drug-Likeness Fragment-Based Drug Discovery ADME Prediction

High-Confidence Research Application Scenarios for 3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol (CAS 121356-81-8)


Antibacterial Lead-Finding Against Gram-Negative Pathogens Informed by Class-Level QSAR

CAS 121356-81-8 can serve as a screening hit or starting scaffold in antibacterial discovery programs targeting Gram-negative bacteria such as Escherichia coli, where the validated QSAR model linking lipophilicity (logP ~3.35) to MIC provides a rational basis for prioritizing this compound over analogs with logP outside the 2.5–4.5 window [1]. Hits identified from this scaffold can be further optimized by introducing substituents on the benzimidazole ring while monitoring logP to maintain activity.

Antifungal Screening Against Yeast (Saccharomyces cerevisiae) Using Lipophilicity-Guided Selection

In antifungal screening cascades against Saccharomyces cerevisiae, CAS 121356-81-8 is a structurally appropriate candidate based on the class-level QSAR evidence that 1-benzylbenzimidazole derivatives with mid-range calculated logP values exhibit measurable antifungal activity [2]. The compound's drug-like profile supports progression to MIC determination and follow-up structure–activity relationship expansion.

Divergent Library Synthesis via Terminal Alcohol Derivatization

The primary alcohol handle of CAS 121356-81-8 enables medicinal chemistry teams to rapidly generate a panel of ester, ether, amine (via mesylate displacement), aldehyde, and carboxylic acid analogs from a single purchased building block . This divergent strategy is particularly valuable in fragment-based drug discovery and scaffold-hopping exercises where multiple vectors need to be explored in parallel while controlling costs and procurement complexity.

Fragment-Based or Low-Molecular-Weight Lead Optimization Starting Point

With a molecular weight of 266.34 Da, zero Rule-of-5 violations, and a polar surface area of 38 Ų, CAS 121356-81-8 occupies favorable fragment-to-lead chemical space . It has been recognized as a low-molecular-weight surrogate for larger benzimidazole-containing pharmacophores, as demonstrated in the bradykinin B1 receptor antagonist series where replacement of high-MW moieties with 1-benzylbenzimidazole cores improved oral bioavailability [3]. Procurement of this scaffold supports lead optimization programs that aim to balance potency with favorable pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-benzyl-1H-benzimidazol-2-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.